molecular formula C19H17ClFN3OS B2746056 5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 886917-50-6

5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B2746056
CAS No.: 886917-50-6
M. Wt: 389.87
InChI Key: KQEMNSZNTUVNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a synthetic small molecule and a benzothiazole-piperazine hybrid scaffold designed for advanced pharmacological and anticancer research. This compound is built on the established principle that molecular hybrids combining benzothiazole and piperazine moieties can exhibit enhanced biological activity. Scientific studies have demonstrated that such hybrids show significant promise in anticancer screening, with research indicating they possess moderate to potent antiproliferative activity against a range of human cancer cell lines, including breast cancer (MCF7, T47D) and colon cancer (HCT116, Caco2) models . The structural core of this compound features a benzothiazole unit, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profile, which is strategically conjugated with a piperazine ring via a carbon-nitrogen bond . This piperazine moiety is further functionalized with a 4-fluorobenzoyl group, a modification that can influence the molecule's physicochemical properties and its interaction with biological targets. The specific substitution pattern, including the 5-chloro and 4-methyl groups on the benzothiazole ring, is critical for optimizing the compound's binding affinity and selectivity, allowing researchers to explore structure-activity relationships (SAR) . The primary research application of this chemical is in the field of oncology drug discovery, where it serves as a key intermediate or target molecule for investigating new chemotherapeutic agents. It is intended for in vitro studies to evaluate cytotoxicity, mechanism of action, and for in silico modeling to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c1-12-15(20)6-7-16-17(12)22-19(26-16)24-10-8-23(9-11-24)18(25)13-2-4-14(21)5-3-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEMNSZNTUVNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzothiazole derivative reacts with piperazine.

    Attachment of the Fluorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the fluorobenzoyl moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Reduced products may include alcohols and amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes involved in neurological pathways.

    Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, potentially affecting the central nervous system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Benzothiazole vs. Thiazole Derivatives
  • Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole): Core Structure: Thiazole ring instead of benzothiazole. Substituents: Chlorophenyl and fluorophenyl-triazolyl groups. Properties: Exhibits isostructural crystallinity with triclinic symmetry, similar to fluorinated analogs.
Benzothiazole vs. Imidazo[4,5-b]pyridine Derivatives
  • Compound 20a (3-((4-(6-Chloro-2-(3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole):
    • Core Structure : Imidazo[4,5-b]pyridine, a bicyclic system with nitrogen atoms.
    • Substituents : Fluorophenyl and methylpiperazine groups.
    • Activity : Designed as a kinase inhibitor, highlighting how core heterocycle changes (benzothiazole vs. imidazopyridine) influence target selectivity .

Substituent Variations on the Piperazine Moiety

Fluorobenzoyl vs. Methoxybenzoyl
  • BD77517 (7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole): Substituent: 3-Methoxybenzoyl instead of 4-fluorobenzoyl.
Fluorobenzoyl vs. Chlorobenzoyl
  • 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile: Core Structure: Oxazole with a chlorobenzoyl-piperazine side chain.

Halogen Substituent Effects on Crystallinity

Compounds 4 (Cl-substituted) and 5 (Br-substituted) from demonstrate that halogen size influences crystal packing despite isostructural frameworks. The target compound’s 4-fluorobenzoyl group, with a smaller van der Waals radius than Cl or Br, may enable tighter molecular packing, enhancing thermal stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity/Properties References
Target Compound Benzothiazole 4-Fluorobenzoyl-piperazine, 4-methyl Potential kinase/receptor modulation
BD77517 Benzothiazole 3-Methoxybenzoyl-piperazine Undisclosed (structural analog)
Compound 4 Thiazole Chlorophenyl, fluorophenyl-triazolyl Isostructural crystallinity
Compound 20a Imidazo[4,5-b]pyridine Fluorophenyl, methylpiperazine Kinase inhibition
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-... Oxazole 3-Chlorobenzoyl, furan Undisclosed (structural analog)

Biological Activity

5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole class, characterized by a benzothiazole ring, a piperazine ring, and a fluorobenzoyl group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and neurology.

Antitumor Properties

Recent studies indicate that compounds containing the benzothiazole pharmacophore exhibit significant antitumor activities. For instance, related fluorinated benzothiazoles have demonstrated potent in vitro antitumor properties. The bioactivation of these compounds is mediated by cytochrome P450 enzymes, specifically P450 1A1 and 2W1, which convert them into reactive intermediates that can induce cell toxicity and apoptosis in cancer cells .

The mechanism of action for this compound involves:

  • Bioactivation : The compound is metabolized by cytochrome P450 enzymes into reactive species.
  • Reactive Intermediates : These intermediates can form conjugates with glutathione (GSH) and DNA adducts, leading to cellular damage and potential antitumor effects .

Pharmacological Profile

The unique electronic properties imparted by the fluorobenzoyl group may enhance the biological activity of this compound compared to its analogs. It is hypothesized that these modifications could lead to improved selectivity and potency against specific cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can provide insights into its potential advantages.

Compound NameStructureKey Activity
5-chloro-2-[4-(4-bromobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazoleStructureAntitumor
5-chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazoleStructureAntimicrobial

The presence of the fluorobenzoyl group in this compound is believed to enhance its electronic properties, potentially leading to increased binding affinity for biological targets.

Study on Antitumor Activity

In a study examining the bioactivation pathways of related benzothiazoles, it was found that compounds like 5F 203 and GW 610 exhibited selective cytotoxicity against various cancer cell lines. The involvement of P450 enzymes in their metabolism was crucial for their antitumor efficacy . This suggests that similar mechanisms may be at play for this compound.

Anti-inflammatory and Antibacterial Activities

Benzothiazole derivatives have also been reported to possess anti-inflammatory and antibacterial activities. For instance, compounds derived from benzothiazoles showed significant inhibition against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, alongside notable anti-inflammatory effects . This positions this compound as a candidate for further exploration in these therapeutic areas.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-amino-4-chloro-6-methylthiophenol with a carbonyl source (e.g., chloroacetic acid) under acidic conditions .
  • Step 2 : Introduction of the piperazine moiety by nucleophilic substitution at the 2-position of the benzothiazole using 1-(4-fluorobenzoyl)piperazine. This step often requires refluxing in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the thiazole nitrogen .
  • Optimization : Reaction temperature (70–100°C), solvent choice (DMF vs. acetonitrile), and stoichiometric ratios (1:1.2 for benzothiazole:piperazine derivative) are critical. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures intermediate purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions. For example, the methyl group at the 4-position of benzothiazole appears as a singlet (~δ 2.4 ppm), while the fluorobenzoyl protons show distinct aromatic splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 430.08) .
  • Elemental Analysis : Experimental C, H, N, S percentages must align with theoretical values (e.g., C: 58.18%, H: 4.20%, N: 12.13%) to confirm purity .

Q. What are the key structural features influencing its physicochemical properties?

  • Core Structure : The benzothiazole ring contributes to planarity and π-π stacking, enhancing binding to hydrophobic targets.
  • Substituent Effects :

  • The 4-methyl group increases lipophilicity (logP ~3.2), aiding membrane permeability.
  • The 4-fluorobenzoyl-piperazine moiety introduces hydrogen-bonding capacity (C=O and F groups) and conformational flexibility .
    • Crystallography : Single-crystal X-ray studies (e.g., P2₁/c space group) reveal dihedral angles between the benzothiazole and fluorobenzoyl groups (~45°), impacting molecular packing .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution Strategies :

  • Standardized Assays : Use uniform protocols (e.g., 10 µM ATP, pH 7.4) and control inhibitors (e.g., staurosporine) .
  • Structural Validation : Co-crystallization with target proteins (e.g., EGFR kinase) identifies binding modes and explains potency variations .
  • Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., SPR vs. fluorescence polarization) to validate binding kinetics .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Docking Studies : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For example, the fluorobenzoyl group forms halogen bonds with Tyr-104 in the ATP-binding pocket of kinases .
  • MD Simulations : All-atom molecular dynamics (50 ns trajectories) assess stability of the ligand-protein complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models : 2D descriptors (e.g., topological polar surface area, logP) correlate with bioavailability. A tPSA <90 Ų predicts blood-brain barrier penetration .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • Byproduct Analysis :

  • HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) detect impurities (e.g., demethylated or hydrolyzed derivatives) .
  • Forced Degradation : Expose the compound to stress conditions (acid/base, heat, light) and profile degradation pathways. For example, acidic hydrolysis cleaves the piperazine-benzothiazole bond .
    • Mitigation : Use scavengers (e.g., polymer-bound trisamine) during synthesis to trap reactive intermediates. Optimize storage conditions (desiccated, -20°C under argon) to prevent oxidation .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Process Optimization :

  • Catalysis : Switch from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .
  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 12 h to 2 h) and improve heat management for exothermic steps .
    • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water 4:1) for cost-effective scaling. Purity >98% is achievable with two recrystallizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.